3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Overview
Description
Synthesis Analysis
The synthesis of aromatic compounds with multiple substituents often involves halogenation, as seen in the preparation of 1,2-bis(trimethylsilyl)benzenes and their subsequent functionalization with bromine . Similarly, the synthesis of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from its bromide precursor indicates that halogenated aromatic compounds are key intermediates in the formation of Grignard reagents, which are important in organic synthesis.
Molecular Structure Analysis
The molecular structure of aromatic compounds with substituents can significantly influence their reactivity. For instance, the crystal and molecular structures of bromonium ions were determined by X-ray crystallography, which provided insight into their reactivity with acceptor olefins . Similarly, the structure of lanthanide coordination compounds derived from aromatic carboxylic acids was elucidated, revealing one-dimensional coordination polymers .
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is highlighted in several studies. For example, the reaction of bromonium ions with various acceptors involves a preequilibrium dissociation to form a reactive intermediate . The synthesis of 5-benzyloxy-4-methylpent-2-enyl bromides and their reaction with aldehydes mediated by Bi(0) demonstrates the use of brominated intermediates in stereoselective synthesis . Additionally, the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis indicates the versatility of brominated aromatics in forming organometallic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic compounds with multiple substituents can be quite diverse. For instance, the photophysical properties of lanthanide complexes derived from aromatic carboxylic acids were studied, showing that the coordinated benzoate ligands serve as efficient light-harvesting chromophores . The safety considerations in the preparation of Grignard reagents from brominated aromatics also highlight the importance of understanding the physical properties, such as the potential for detonation upon heating or loss of solvent .
Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application : “3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide” is used in the synthesis of pyrazole derivatives . These derivatives have been studied for their potential as antimicrobial agents, particularly against drug-resistant bacteria .
- Results or Outcomes : The synthesized pyrazole derivatives were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .
Application in Dendronized Catalysts Preparation
- Summary of the Application : This compound is used as a poly (aryl ether) dendron in the preparation of dendronized catalysts .
- Results or Outcomes : The dendronized catalysts prepared using this compound have been used for the Henry reaction, and the Suzuki-Miyaura reaction .
Application in Covalent Organic Frameworks
- Summary of the Application : A derivative of this compound, 3,5-bis (trifluoromethyl)benzyl, has been used in the synthesis of covalent organic frameworks .
- Results or Outcomes : The covalent organic frameworks synthesized using this compound have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .
Application in Photoluminescent Materials
- Summary of the Application : This compound has been used in the synthesis of nearly pure blue photoluminescent polyfluorene .
- Results or Outcomes : The synthesized polyfluorene gives almost a pure bluish photoluminescence with negligible weak greenish excimer emission around 520 nm even in a thermally annealed thin solid film .
Application in Antibiotic Research
- Summary of the Application : A derivative of this compound, 3,5-Bis (trifluoromethyl)phenyl, has been used in the synthesis of pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria .
- Results or Outcomes : The synthesized pyrazole derivatives are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .
properties
IUPAC Name |
1,3-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H43BrO6/c50-30-41-21-44(55-35-42-23-46(51-31-37-13-5-1-6-14-37)28-47(24-42)52-32-38-15-7-2-8-16-38)27-45(22-41)56-36-43-25-48(53-33-39-17-9-3-10-18-39)29-49(26-43)54-34-40-19-11-4-12-20-40/h1-29H,30-36H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQDYRDUFADRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CBr)OCC4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H43BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474905 | |
Record name | 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide | |
CAS RN |
129536-41-0 | |
Record name | 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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